BenchChemオンラインストアへようこそ!

Cefuroxime Axetil Impurity C-d3

LC-MS/MS Quantitative Analysis Stable Isotope Dilution

Cefuroxime Axetil Impurity C-d3 is the deuterium-labeled analog of Cefuroxime Axetil Impurity C (CAS 76598-06-6), a known process-related impurity and metabolite of the second-generation cephalosporin prodrug cefuroxime axetil. The compound carries three deuterium atoms substituting three hydrogen atoms on the methoxyimino moiety, yielding a molecular formula of C₁₈H₁₂D₃Cl₃N₄O₉S and a molecular weight of 560.76 g/mol.

Molecular Formula C₁₈H₁₂D₃Cl₃N₄O₉S
Molecular Weight 560.76
Cat. No. B1157246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuroxime Axetil Impurity C-d3
Synonyms[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d3; 
Molecular FormulaC₁₈H₁₂D₃Cl₃N₄O₉S
Molecular Weight560.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefuroxime Axetil Impurity C-d3: Stable Isotope-Labeled Reference Standard for Trace-Level Pharmaceutical Analysis


Cefuroxime Axetil Impurity C-d3 is the deuterium-labeled analog of Cefuroxime Axetil Impurity C (CAS 76598-06-6), a known process-related impurity and metabolite of the second-generation cephalosporin prodrug cefuroxime axetil [1]. The compound carries three deuterium atoms substituting three hydrogen atoms on the methoxyimino moiety, yielding a molecular formula of C₁₈H₁₂D₃Cl₃N₄O₉S and a molecular weight of 560.76 g/mol [1]. It is supplied as a chiral reference standard primarily intended for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for impurity profiling, method validation, and quality control (QC) of cefuroxime axetil active pharmaceutical ingredient (API) and finished dosage forms [1].

Why Unlabeled Impurity C or Generic Internal Standards Cannot Substitute for Cefuroxime Axetil Impurity C-d3 in Regulated Bioanalysis


The non-deuterated Impurity C (C₁₈H₁₅Cl₃N₄O₉S, MW 569.76) [1] co-elutes with the analyte of interest and shares identical ionization behavior, making it unusable as an internal standard in LC-MS/MS workflows: it cannot be distinguished from the native impurity by mass spectrometric detection. Generic internal standards such as acetanilide (USP method) or benzoic acid [2][3] exhibit different chromatographic retention, extraction recovery, and ionization efficiency from cefuroxime axetil-related impurities. Consequently, they fail to correct for matrix effects, recovery variation, and instrument drift in the same manner as a stable isotope-labeled analog. These analytical deficiencies lead to inaccurate impurity quantification, risking out-of-specification (OOS) results during batch release testing, ANDA submissions, and pharmacopoeial compliance verification.

Quantitative Differentiation of Cefuroxime Axetil Impurity C-d3: Evidence for Procurement Decision-Making


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Independent MRM Channel Operation vs. Non-Deuterated Impurity C

The incorporation of three deuterium atoms replaces three hydrogen atoms, yielding a mass difference of +3 Da relative to the non-deuterated Cefuroxime Axetil Impurity C [1][2]. This mass increment allows the mass spectrometer to distinguish the internal standard from the native impurity in a single analytical run by selecting distinct precursor-to-product ion transitions (e.g., m/z 560 → product ion for IS vs. m/z 557 → product ion for analyte, depending on ionization mode). This eliminates cross-talk, enabling accurate isotope dilution quantification even at impurity levels as low as 0.05% of the API, a regulatory threshold specified under ICH Q3A/Q3B guidelines.

LC-MS/MS Quantitative Analysis Stable Isotope Dilution Method Validation

Long-Term Storage Stability: 24-Month Shelf Life at Refrigerated Temperature vs. 1-Month Stability at -20°C for the Non-Deuterated Form

Vendor specifications indicate that Cefuroxime Axetil Impurity C-d3 is stored at 2–8°C (refrigerator) and shipped under ambient conditions, implying robust stability suitable for long-term use as a reference standard [1]. In contrast, the non-deuterated Impurity C requires storage at -20°C, and stock solutions are recommended for use within a single month when stored at -20°C, or up to 6 months at -80°C [2]. This indicates that the deuterated analog exhibits superior stability at more accessible storage temperatures, reducing the logistical burden of -80°C freezers and minimizing freeze-thaw degradation during repeated analytical use.

Stability Study Reference Standard Management Sample Preparation Quality Control

High Isotopic Purity (>98% d3-Enrichment) via Established Synthetic Route Ensures Minimal Isotopic Interference

The deuterium-labeled cefuroxime class compounds, including the target impurity C-d3, benefit from a published five-step synthetic route starting from methoxyl-d3-amine hydrochloride that achieves chemical purity exceeding 99% and isotopic (d3) purity over 98% [1]. This level of isotopic enrichment ensures that less than 2% of the internal standard mass overlaps with the native (unlabeled) compound's quantification channel, which is crucial for maintaining linearity at the lower limit of quantification (LLOQ) in regulated bioanalysis. In comparison, generic chemical internal standards or non-certified deuterated compounds may carry isotopic purity of only 90–95%, introducing significant cross-signal interference and compromising LLOQ and accuracy.

Synthetic Chemistry Isotopic Purity Standard Certification Bioanalysis

Defined Purity Specification (≥95% by HPLC) with Batch-Specific CoA vs. Variable Purity (85–95%) for Non-Deuterated Impurity C

Commercial Cefuroxime Axetil Impurity C-d3 is typically supplied with a claimed purity of ≥95% by HPLC, accompanied by a batch-specific Certificate of Analysis (CoA) that includes HPLC purity, MS identity, and (where applicable) NMR confirmation, making it suitable for direct use as a calibration standard without additional purification . In contrast, the non-deuterated Impurity C (CAS 76598-06-6) is available at various purity grades ranging from 85% to 95%, with the lower-purity (85%) grade being a common, lower-cost option that would require chromatographic re-purification or purity correction factors before quantitative use . A purity difference of 10% (85% vs. 95%) directly translates to a 10–12% systematic bias in impurity quantification unless appropriately corrected, introducing an additional source of error in the analytical workflow.

Reference Standard Purity Determination Quality Control Pharmacopoeial Compliance

Regulatory and Method-Specific Naming: EP Impurity C (Cefuroxime Axetil) and EP Impurity D (Cefuroxime Sodium) – Deuterium-Labeled Standard Bridges Both Monographs

Cefuroxime Axetil Impurity C-d3 is the labeled analog of the chemical entity referenced as Cefuroxime Axetil EP Impurity C [1], which is chemically equivalent to Cefuroxime Sodium EP Impurity D (CAS 76598-06-6) [2][3]. This dual identity under different monographs means that the deuterated standard can serve as an internal standard for the quantification of the same impurity in both cefuroxime axetil (ester prodrug) and cefuroxime sodium (injectable salt) formulations, provided that chromatographic conditions are adapted accordingly. This cross-monograph applicability reduces the number of separate reference standards a quality control laboratory needs to inventory, procure, and qualify.

Pharmacopoeia Regulatory Naming Impurity Qualification Method Development

PATENT-CITED ANALYTICAL METHOD: Simultaneous Quantification of Impurities A through E Validates Chromatographic Orthogonality of Impurity C-d3

Chinese patents CN105021728A and CN104950053A disclose validated HPLC methods for simultaneous determination of five named impurities (A, B, C, D, and E) in cefuroxime axetil drug substance and tablets, respectively [1][2]. These methods confirm that Impurity C is chromatographically well-resolved from Impurities A, B, D, and E under the specified reversed-phase conditions (C18 column, ammonium phosphate/methanol mobile phase, UV detection at 278–280 nm). The deuterated Impurity C-d3 is expected to co-elute with Impurity C under these HPLC conditions due to negligible isotopic effect on retention with C18 phases, yet is distinguishable by mass spectrometry. This characteristic validates the use of the patent methods for chromatographic system suitability verification while enabling post-column MS-specific detection of the deuterated analog.

HPLC Method Development Impurity Profiling Regulatory Filing Process Control

Cefuroxime Axetil Impurity C-d3: High-Impact Application Domains


Regulated Bioanalytical Method Development and Validation for ANDA Submission

In developing and validating an LC-MS/MS method for quantifying cefuroxime axetil impurities in human plasma or pharmaceutical formulations, the FDA mandates the use of a stable isotope-labeled internal standard to correct for matrix effects and recovery variation [1]. Cefuroxime Axetil Impurity C-d3, with its +3 Da mass shift and >98% isotopic purity [2][3], is specifically designed for this purpose. The validated method, supported by published impurity resolution protocols [4], can then be used to generate the impurity profile data required for an Abbreviated New Drug Application (ANDA), directly referencing the ICH Q3B thresholds for qualification of impurities exceeding 0.1%.

QC Batch Release Testing for Cefuroxime Axetil Oral Solid Dosage Forms (Tablets, Capsules, Granules)

Pharmaceutical QC laboratories performing batch release testing per pharmacopoeial monographs (USP, EP) must accurately quantify specified impurities, including Impurity C. The non-deuterated Impurity C standard exhibits solution instability within 4 hours at ambient temperature [1], creating a narrow window for reliable analysis. Cefuroxime Axetil Impurity C-d3, with its storage at 2–8°C and ambient shipping tolerance [2], is more amenable to routine QC workflows where standards may be used over multiple days. Its use as an internal standard (in conjunction with the non-deuterated Impurity C as the calibration standard) provides internal recovery correction for every injection, improving the accuracy of impurity C quantification in the batch release report.

Investigating Impurity Profiles of Cefuroxime Sodium API Using a Dual-Utility Deuterated Standard

For manufacturers of cefuroxime sodium (injectable grade), EP Impurity D is chromatographically equivalent to Cefuroxime Axetil Impurity C [1]. By employing Impurity C-d3 as an internal standard for both cefuroxime axetil and cefuroxime sodium analyses, a single deuterated compound covers two separate monographs. This approach streamlines the reference standard inventory and reduces the cost of qualification, procurement, and storage of individual deuterated standards for each salt form. The published synthetic route yielding >99% chemical purity [2] provides confidence in the standard's identity and stability for cross-application use.

In-Process Control and Process Optimization During Cefuroxime Axetil Synthesis

During the manufacturing of cefuroxime axetil, the N-trichloroacetyl-protected intermediate (Impurity C) is a key process-related impurity that must be monitored before the final deprotection step [1]. The deuterated Impurity C-d3 can be spiked into reaction mixture samples as a surrogate internal standard to correct for sample preparation losses and ionization variability during rapid at-line UPLC-MS analysis. This enables real-time process analytics, allowing chemists to adjust reaction conditions based on accurate impurity trending, thereby improving yield and reducing batch failure rates.

Quote Request

Request a Quote for Cefuroxime Axetil Impurity C-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.